
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
概要
説明
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a propan-2-yl group and a pyrrolidin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(propan-2-yl)pyrrolidine with an oxazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated analogs.
科学的研究の応用
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Uniqueness
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is unique due to its specific combination of substituents and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVXSERHHPYGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



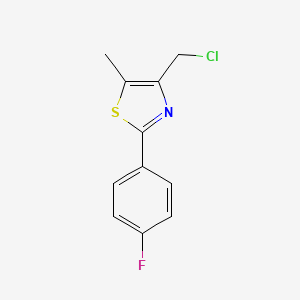


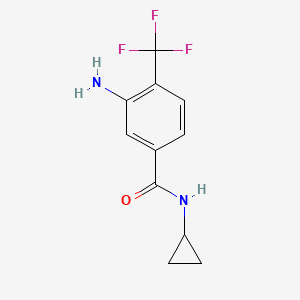

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

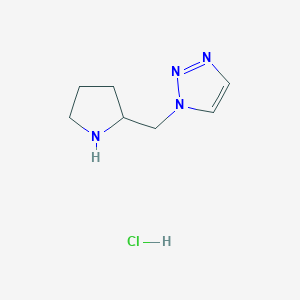
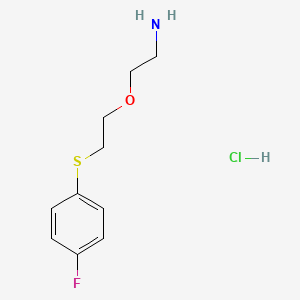
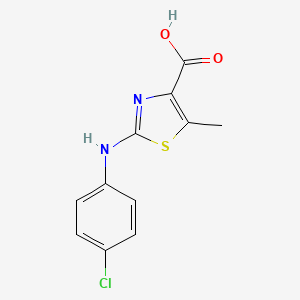
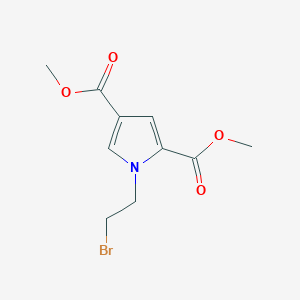
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
